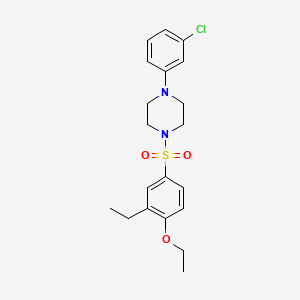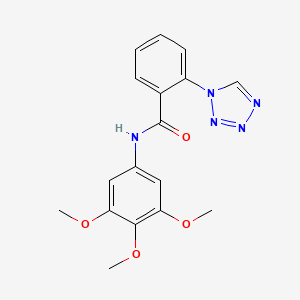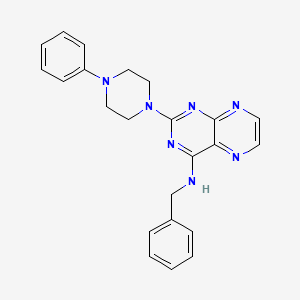![molecular formula C18H25N3O3 B12195732 2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B12195732.png)
2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized at the 5-position with a methoxy group. The next step involves the introduction of the N-[3-(4-morpholinyl)propyl]acetamide moiety. This can be achieved through a series of reactions, including acylation and amination, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors. The goal is to achieve a consistent and high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinones, while reduction of the indole ring can produce dihydroindoles.
Scientific Research Applications
2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: Another indole derivative with similar structural features.
Indomethacin: A non-steroidal anti-inflammatory drug with an indole core.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
2-(5-methoxy-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is unique due to the presence of both the methoxy group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C18H25N3O3/c1-23-16-3-4-17-15(13-16)5-8-21(17)14-18(22)19-6-2-7-20-9-11-24-12-10-20/h3-5,8,13H,2,6-7,9-12,14H2,1H3,(H,19,22) |
InChI Key |
IXMIQVXCXBCUKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,6-Dimethylphenyl)-1-{[4-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B12195659.png)

![2-({5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12195667.png)
![N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12195680.png)
![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B12195685.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B12195688.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12195702.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B12195703.png)
![N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide](/img/structure/B12195709.png)
![2-[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone](/img/structure/B12195710.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B12195715.png)
![(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12195717.png)

